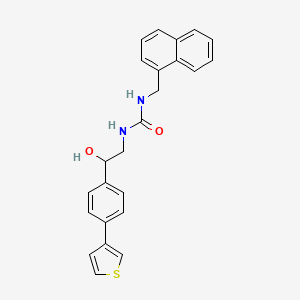

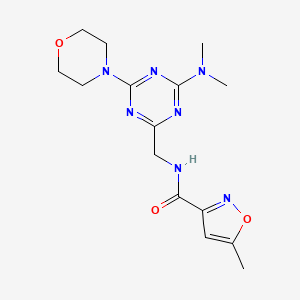

![molecular formula C18H18N2O4S2 B2970268 3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 922955-17-7](/img/structure/B2970268.png)

3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide, also known as PMSF, is a chemical compound that has gained significant attention in scientific research due to its various applications in biochemistry and molecular biology. PMSF is a protease inhibitor that is commonly used in laboratory experiments to prevent the degradation of proteins during purification and analysis.

科学的研究の応用

Synthesis of β-Keto Sulfones

The sulfonyl and carbonyl functional groups present in the compound make it a valuable precursor for the synthesis of β-keto sulfones . These are versatile building blocks in organic synthesis, allowing for the creation of various carbocyclic and heterocyclic compounds. The compound’s structure facilitates the direct construction of β-keto sulfones using a variety of keto and sulfonyl precursors .

Development of Antibacterial Agents

The thiazol moiety of the compound is structurally similar to bioisosteres of salicylidene acylhydrazides, which are known to inhibit type III secretion in Gram-negative bacteria. This inhibition is crucial as it disarms pathogenic bacteria, allowing the host immune system to clear the infection. Therefore, derivatives of this compound could be synthesized and evaluated as potential antibacterial agents .

Inhibition of Type III Secretion System

Expanding on its antibacterial applications, the compound could be used to develop inhibitors of the type III secretion system (T3SS). T3SS is used by several pathogens to inject toxins into host cells. Inhibitors based on the compound’s structure could disarm pathogens like Yersinia spp., Shigella spp., and Salmonella spp., which rely on T3SS to establish infections .

Photoredox Transformations

The compound’s sulfonyl group can participate in photoredox transformations, a promising area of research in organic chemistry. These transformations are essential for constructing complex molecules through radical intermediates, and the compound could serve as a substrate for developing new photoredox catalysis methods .

Electrochemical Synthesis Methods

Similarly, the compound’s functional groups make it suitable for electrochemical synthesis methods. These methods are gaining attention for their efficiency and sustainability in organic synthesis. The compound could be used to explore new electrochemical pathways for constructing β-keto sulfones .

Synthesis of Heterocyclic Compounds

Lastly, the compound’s active methylene moiety is reactive towards nucleophilic addition, making it a candidate for synthesizing various heterocyclic compounds. These compounds have widespread applications in pharmaceuticals and agrochemicals, and the compound could be used to develop new synthetic routes for heterocycles .

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been reported to interact with various biological targets .

Mode of Action

Compounds with similar structures have been reported to undergo processes such as excited state intramolecular proton transfer (esipt), which can influence their interaction with biological targets .

Biochemical Pathways

It’s worth noting that similar compounds have been used in various chemical reactions, such as the protodeboronation of pinacol boronic esters .

Result of Action

Similar compounds have been reported to exhibit photophysical phenomena and have been used in optoelectronics .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, solvent polarity has been reported to affect the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds .

特性

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-12-3-8-15-16(11-12)25-18(19-15)20-17(21)9-10-26(22,23)14-6-4-13(24-2)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYESUUVRDLCWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

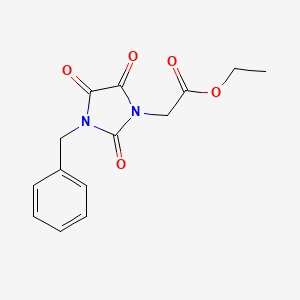

![2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2970186.png)

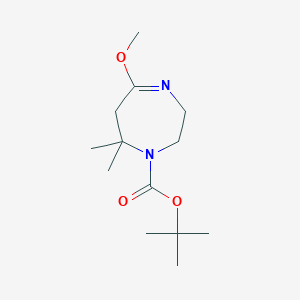

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)

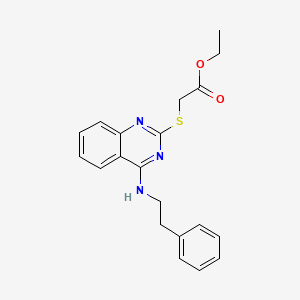

![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)

![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)

![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)

![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)